molecular formula C10H13ClOS B7993138 (5-Chloro-2-propoxyphenyl)(methyl)sulfane

(5-Chloro-2-propoxyphenyl)(methyl)sulfane

Cat. No.: B7993138
M. Wt: 216.73 g/mol
InChI Key: KQFNGVLRIQHCQC-UHFFFAOYSA-N
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Description

(5-Chloro-2-propoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13ClOS It is characterized by the presence of a chloro-substituted phenyl ring, a propoxy group, and a methylsulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-propoxyphenyl)(methyl)sulfane typically involves the reaction of 5-chloro-2-propoxyphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-propoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The methylsulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(5-Chloro-2-propoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-3-methyl-2-propoxyphenyl)(methyl)sulfane
  • (5-Chloro-2-methoxyphenyl)(methyl)sulfane
  • (5-Chloro-2-ethoxyphenyl)(methyl)sulfane

Uniqueness

(5-Chloro-2-propoxyphenyl)(methyl)sulfane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further study and development.

Biological Activity

(5-Chloro-2-propoxyphenyl)(methyl)sulfane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanism of action, target interactions, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may modulate the activity of these targets, leading to various physiological effects. The precise pathways and molecular interactions are context-dependent, necessitating further research to elucidate these mechanisms fully.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
(2-Isopropoxyphenyl)(methyl)sulfaneIsopropoxy groupModerate activity
(2-Methoxyphenyl)(methyl)sulfaneMethoxy groupLow activity
(2-Ethoxyphenyl)(methyl)sulfaneEthoxy groupVariable activity
This compound Chloro and propoxy groups Potentially high activity

The presence of the chloro and propoxy groups in this compound may enhance its reactivity and selectivity towards specific biological targets compared to other analogs.

Biological Activity Studies

Recent studies have demonstrated that sulfide-containing compounds exhibit significant biological activities, including anticancer properties. For example, a series of analogs related to this compound were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that certain modifications in the molecular structure could lead to enhanced potency against specific cancer types .

Case Study: Anticancer Activity

In a study assessing the efficacy of sulfide analogs, this compound was tested against human colorectal cancer cell lines. The compound exhibited notable cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent for targeted cancer therapy .

Toxicological Profile

While evaluating the biological activity, it is crucial to consider the toxicological profile of this compound. Preliminary assessments suggest a selective cytotoxic effect on cancer cells with minimal impact on normal fibroblasts, which is a desirable characteristic in drug development . However, comprehensive toxicological studies are warranted to establish safety profiles before clinical applications.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClOS/c1-3-6-12-9-5-4-8(11)7-10(9)13-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFNGVLRIQHCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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